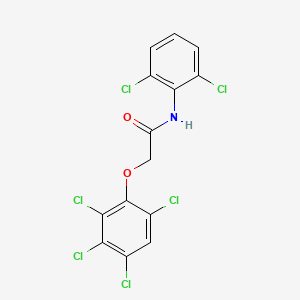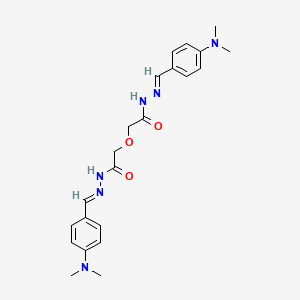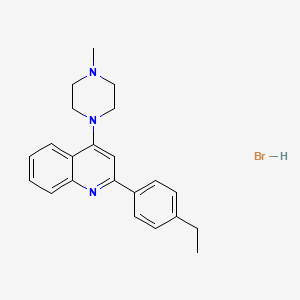
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is known for its unique structure, which includes a cyclohexanone oxime moiety and a 2-chlorophenyl carbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime typically involves the reaction of cyclohexanone oxime with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions may influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- O-(N-(2,4,5-Trichlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,5-Dichlorophenyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
107840-17-5 |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
(cyclohexylideneamino) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-8-4-5-9-12(11)15-13(17)18-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
Clave InChI |
YZUVWOUXMFFAQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)

![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)







